molecular formula C18H15BrN2O B2553240 3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 380492-56-8

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2553240
CAS No.: 380492-56-8
M. Wt: 355.235
InChI Key: DQRBSZWURYRQAC-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15BrN2O and its molecular weight is 355.235. The purity is usually 95%.
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Scientific Research Applications

Analogues and Structural Analysis

Studies have explored compounds closely related to 3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide, focusing on their structural analysis and potential applications. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, have been examined for their potential in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a critical target in cancer therapy. These analogs, including various cyano and bromophenyl derivatives, display similar crystal packing and hydrogen-bonding networks, suggesting their planar conformation might be favorable for binding to the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).

Synthesis and Characterization

Research into the synthesis and characterization of disperse dyes based on enaminones has been reported, where compounds with bromophenyl groups have been utilized to achieve good yields. These studies demonstrate the versatility of such compounds in producing dyes with specific properties, indicating the broad application potential of compounds with the bromophenyl moiety (Elapasery, Yassin, el-azim, & Abdellatif, 2020).

Medicinal Chemistry Applications

In medicinal chemistry, the bromophenyl group, a key component of this compound, is often explored for its potential in drug design. Studies have synthesized and tested compounds for antimicrobial activities, indicating the structural significance of the bromophenyl moiety in developing new therapeutics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRBSZWURYRQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.